(1,3-Dioxan-5-yl)methanesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-dioxane with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
(1,3-Dioxan-5-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-Dioxan-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . These reactions are crucial in modifying the chemical and physical properties of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Lacks the dioxane ring and is less versatile in organic synthesis.
(1,4-Dioxan-2-yl)methanesulfonyl chloride: Similar structure but different reactivity due to the position of the sulfonyl chloride group.
Uniqueness
(1,3-Dioxan-5-yl)methanesulfonyl chloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1,3-dioxan-5-ylmethanesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)3-5-1-9-4-10-2-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWQUZTZWWDBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283597 | |
Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-23-9 | |
Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1989671-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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